molecular formula C19H24N4O2 B2935852 N3-L-Leu-OH*BHA CAS No. 79410-33-6

N3-L-Leu-OH*BHA

Cat. No.: B2935852
CAS No.: 79410-33-6
M. Wt: 340.427
InChI Key: KDQXHDVIWDFRBX-ZSCHJXSPSA-N
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Description

N3-L-Leu-OH*BHA, also known as (S)-2-azido-4-methylpentanoic acid benzhydrylamine salt, is a compound used primarily in click chemistry. Click chemistry is a class of biocompatible small molecule reactions commonly used in bioconjugation, allowing the joining of substrates of choice with specific biomolecules. This compound has significant potential in binding nucleic acids, lipids, proteins, and other molecules due to its high yield, high specificity, and simplicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-L-Leu-OH*BHA involves the azidation of leucine derivatives. The process typically includes the following steps:

    Protection of the amino group: The amino group of leucine is protected using a suitable protecting group.

    Azidation: The protected leucine derivative undergoes azidation to introduce the azido group.

    Deprotection: The protecting group is removed to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving automated systems and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

N3-L-Leu-OH*BHA primarily undergoes click reactions, particularly the azide-alkyne cycloaddition. This reaction is highly efficient and specific, forming stable triazole linkages.

Common Reagents and Conditions

    Reagents: Alkynes, copper(I) catalysts.

    Conditions: Mild temperatures, often in aqueous or biocompatible solvents.

Major Products

The major products of these reactions are triazole-linked compounds, which are stable and can be used in various applications, including drug development and bioconjugation .

Scientific Research Applications

N3-L-Leu-OH*BHA has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex molecules and polymers.

    Biology: Facilitates the labeling and tracking of biomolecules.

    Medicine: Plays a role in the development of antibody-drug conjugates and other therapeutic agents.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N3-L-Leu-OH*BHA involves its role as a click chemistry reagent. The azido group reacts with alkynes in the presence of a copper(I) catalyst to form triazole linkages. This reaction is highly specific and efficient, making it ideal for bioconjugation and other applications .

Comparison with Similar Compounds

Similar Compounds

    Azido-Leu-OH: Similar in structure but without the benzhydrylamine salt.

    2-azido-4-methylpentanoic acid: Another azido derivative of leucine.

Uniqueness

N3-L-Leu-OH*BHA is unique due to its high specificity and efficiency in click chemistry reactions. The presence of the benzhydrylamine salt enhances its solubility and stability, making it more suitable for various applications compared to its analogs .

Properties

IUPAC Name

(2S)-2-azido-4-methylpentanoic acid;diphenylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N.C6H11N3O2/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;1-4(2)3-5(6(10)11)8-9-7/h1-10,13H,14H2;4-5H,3H2,1-2H3,(H,10,11)/t;5-/m.0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDQXHDVIWDFRBX-ZSCHJXSPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N=[N+]=[N-].C1=CC=C(C=C1)C(C2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)N=[N+]=[N-].C1=CC=C(C=C1)C(C2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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